molecular formula C14H15ClN2O2 B352409 2-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone CAS No. 13241-71-9

2-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B352409
CAS No.: 13241-71-9
M. Wt: 278.73g/mol
InChI Key: QSYWBBSYEPXPRS-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is an organic compound that features a phenoxy group substituted with chlorine and methyl groups, and a pyrazolyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to form the phenoxy intermediate.

    Coupling with Pyrazole: The phenoxy intermediate is then coupled with 3,5-dimethyl-1H-pyrazole under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using high-purity reagents, controlling reaction temperature and time, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The phenoxy and pyrazolyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propanone: Similar structure but with a propanone backbone.

    2-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butanone: Similar structure but with a butanone backbone.

Uniqueness

2-(4-chloro-2-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-9-6-12(15)4-5-13(9)19-8-14(18)17-11(3)7-10(2)16-17/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYWBBSYEPXPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)COC2=C(C=C(C=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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